An In-depth Technical Guide to the Synthesis and Characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol
An In-depth Technical Guide to the Synthesis and Characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol
This guide provides a comprehensive overview of the synthesis and characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and thorough characterization data to facilitate its application in the laboratory.
Introduction
[3-(Morpholin-4-ylsulfonyl)phenyl]methanol is a bifunctional molecule incorporating a reactive benzylic alcohol and a metabolically stable morpholine sulfonamide moiety. The morpholine ring is a common feature in many approved drugs, often introduced to improve physicochemical properties such as solubility and metabolic stability. The sulfonamide linker provides a rigid and polar connection to the phenyl ring, while the hydroxymethyl group offers a versatile handle for further chemical elaboration. These structural features make it a desirable intermediate for the synthesis of a wide range of biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄S | PubChem[1][2] |
| Molecular Weight | 257.31 g/mol | PubChem[1][2] |
| CAS Number | 646071-55-8 | PubChem[1][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) | |
| pKa | Not reported |
Synthetic Strategy and Experimental Protocols
The synthesis of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol is most effectively achieved through a two-step sequence starting from commercially available benzoic acid. This strategy involves the initial formation of the key intermediate, 3-(morpholinosulfonyl)benzoic acid, followed by its selective reduction to the target benzylic alcohol.
Caption: Synthetic workflow for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol.
Part 1: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid
The initial step involves the chlorosulfonylation of benzoic acid to form 3-(chlorosulfonyl)benzoic acid. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the reactant and the solvent. The resulting sulfonyl chloride is a reactive intermediate that is then readily converted to the corresponding sulfonamide by reaction with morpholine in the presence of a base to neutralize the HCl byproduct.
Step 1.1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
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Materials:
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Benzoic acid
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Chlorosulfonic acid
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Ice
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Crushed ice-brine mixture
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Cold water
-
-
Procedure:
-
In a fume hood, carefully add benzoic acid (1.0 eq.) in portions to an excess of chlorosulfonic acid (e.g., 5-10 eq.) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to vent HCl gas.
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Heat the reaction mixture, for example, to 100°C, and stir for approximately 45 minutes[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and brine.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Dry the solid under vacuum to yield 3-(chlorosulfonyl)benzoic acid[1].
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Step 1.2: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid
-
Materials:
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3-(Chlorosulfonyl)benzoic acid
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Morpholine
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A suitable base (e.g., triethylamine or pyridine)
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A suitable solvent (e.g., dichloromethane or tetrahydrofuran)
-
1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., ethanol/water)
-
-
Procedure:
-
Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq.) in a suitable anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
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In a separate flask, prepare a solution of morpholine (1.1 eq.) and the base (1.2 eq.) in the same solvent.
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Add the morpholine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system to afford pure 3-(morpholinosulfonyl)benzoic acid.
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Part 2: Reduction of 3-(Morpholinosulfonyl)benzoic Acid to [3-(Morpholin-4-ylsulfonyl)phenyl]methanol
The final step is the reduction of the carboxylic acid functionality to a primary alcohol. While several reducing agents can accomplish this transformation, borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are particularly well-suited due to their high chemoselectivity for carboxylic acids in the presence of other functional groups like sulfonamides. Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent for this purpose, though it is less selective and requires more stringent anhydrous conditions.
Protocol using Borane-Tetrahydrofuran (BH₃·THF)
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Materials:
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3-(Morpholinosulfonyl)benzoic acid
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Anhydrous tetrahydrofuran (THF)
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Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
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Methanol
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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-
Procedure:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(morpholinosulfonyl)benzoic acid (1.0 eq.) in anhydrous THF.
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Cool the solution to 0°C in an ice bath.
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Slowly add the BH₃·THF solution (approximately 2.0-3.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0°C[3]. Hydrogen gas will evolve.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.
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Add 1 M HCl and stir for 30 minutes.
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Extract the product into ethyl acetate. Wash the organic layer with water and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield [3-(Morpholin-4-ylsulfonyl)phenyl]methanol as a white solid.
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Characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.8-7.5 (m, 4H): Aromatic protons of the phenyl ring. The exact splitting pattern will be complex due to the meta-substitution.
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δ ~4.75 (s, 2H): Methylene protons of the benzylic alcohol (-CH₂OH).
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δ ~3.75 (t, J = 4.8 Hz, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).
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δ ~3.05 (t, J = 4.8 Hz, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).
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δ ~2.0 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on the concentration and solvent.
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-
¹³C NMR (100 MHz, CDCl₃):
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δ ~143.0: Quaternary aromatic carbon attached to the sulfonyl group.
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δ ~136.0: Quaternary aromatic carbon attached to the hydroxymethyl group.
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δ ~130.0, ~129.0, ~126.0, ~125.0: Aromatic CH carbons.
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δ ~66.5: Carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-C H₂-O-).
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δ ~64.0: Benzylic carbon (-C H₂OH).
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δ ~46.0: Carbons adjacent to the nitrogen in the morpholine ring (-N-C H₂-CH₂-O-).
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Infrared (IR) Spectroscopy
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~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching of the morpholine and methylene groups.
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~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group, respectively.
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~1070 cm⁻¹: C-O stretching of the alcohol.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI+):
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m/z 258.0795 [M+H]⁺: Calculated for C₁₁H₁₆NO₄S⁺.
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m/z 280.0614 [M+Na]⁺: Calculated for C₁₁H₁₅NNaO₄S⁺.
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Safety and Handling
[3-(Morpholin-4-ylsulfonyl)phenyl]methanol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide provides a detailed and practical approach to the synthesis and characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. The described two-step synthetic route from benzoic acid is efficient and utilizes readily available reagents. The comprehensive characterization data serves as a reliable reference for researchers to verify the identity and purity of their synthesized material. The availability of this key intermediate, through the protocols outlined herein, will undoubtedly facilitate the development of novel therapeutic agents and other functional molecules.
References
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PubChem. (3-(Morpholin-4-ylsulfonyl)phenyl)methanol. National Center for Biotechnology Information. [Link]
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PubChem. [3-(morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. [Link]
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PubChemLite. [3-(morpholine-4-sulfonyl)phenyl]methanol. [Link]
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Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Organic Syntheses. Benzenesulfonyl chloride. [Link]
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University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
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Prepp. Benzoic Acid Reaction with LiAlH4: Product Explained. [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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PrepChem. Synthesis of 3-amino-benzoic acid. [Link]
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ResearchGate. Characteristic ¹H, ¹³C NMR of 3. [Link]
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Pearson. Show a mechanism for the lithium aluminum hydride reduction of be... [Link]
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ResearchGate. A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]
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ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]
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Wikipedia. 3-Aminobenzoic acid. [Link]
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MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]
- Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
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ResearchGate. 1H, 13C, and 15N solid-state NMR studies of imidazole- and morpholine-based model compounds possessing halogen and hydrogen bonding capabilities | Request PDF. [Link]
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PrepChem. Synthesis of (a) 3-morpholinomethylphenol. [Link]
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SpectraBase. 1H-Indole-3-methanol, 1-(phenylsulfonyl)-.alpha.-1-propenyl-, (E)-(.+-.)-. [Link]

